(R,R)-Empagliflozin Impurity refers to specific impurities associated with the pharmaceutical compound empagliflozin, which is a selective sodium-glucose cotransporter-2 inhibitor used primarily in the treatment of type 2 diabetes mellitus. Impurities in pharmaceuticals can arise from various stages of synthesis and can affect the efficacy and safety of the final product. Understanding these impurities is crucial for quality control in pharmaceutical manufacturing.
Empagliflozin is synthesized through complex chemical processes, and during these processes, various impurities can form. The identification and characterization of these impurities are essential for ensuring the quality and safety of the drug. Studies have highlighted the presence of several organic impurities during the synthesis of empagliflozin, including (4-[(5-bromo-2-chlorophenyl)methyl]phenol) and ((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran) .
The impurities associated with empagliflozin can be classified based on their chemical structure and origin during the synthesis process. They typically include:
The synthesis of empagliflozin involves several key steps, often utilizing various reagents and solvents. A notable method includes reacting specific intermediates with (R)-tetrahydrofuran-3-yl-4-methylbenzenesulfonate in the presence of a base .
Empagliflozin's molecular structure is characterized by its chiral centers, which are critical for its biological activity. The compound's systematic name is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. The molecular formula is CHClO .
The molecular weight of empagliflozin is approximately 450.91 g/mol. The structural formula includes multiple functional groups such as hydroxyl groups and ether linkages, which are vital for its pharmacological activity.
During the synthesis of empagliflozin, several key reactions occur:
The reactions often require precise control over temperature and pH to minimize the formation of unwanted impurities.
Empagliflozin functions by inhibiting sodium-glucose cotransporter 2 (SGLT2), which plays a significant role in glucose reabsorption in the kidneys. By blocking this transporter, empagliflozin promotes glucose excretion through urine, thereby lowering blood glucose levels.
Clinical studies have demonstrated that empagliflozin effectively reduces HbA1c levels in patients with type 2 diabetes while also providing cardiovascular benefits .
Relevant analyses indicate that impurities can affect these properties significantly, necessitating rigorous quality control measures during production .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: